

Brilaroxazine and Aripiprazole in Schizophrenia: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brilaroxazine	
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A comprehensive review of the clinical evidence comparing the novel antipsychotic **brilaroxazine** with the established therapeutic aripiprazole for the treatment of schizophrenia reveals distinct profiles in efficacy and receptor pharmacology. While direct head-to-head pivotal trials are limited, data from placebo-controlled studies and a Phase 2 trial including both agents provide valuable insights for researchers, scientists, and drug development professionals.

Brilaroxazine, a novel serotonin-dopamine signaling modulator, has demonstrated robust efficacy across a broad spectrum of schizophrenia symptoms in its clinical development program. Aripiprazole, a well-established second-generation antipsychotic, is widely used as a standard of care. This guide synthesizes the available clinical trial data to objectively compare the performance of these two compounds.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the key efficacy data from major clinical trials of **brilaroxazine** and aripiprazole in patients with acute schizophrenia.

Table 1: Efficacy of **Brilaroxazine** in Acute Schizophrenia (Phase 3 RECOVER Trial)[1][2]



Endpoint	Brilaroxazine (50 mg/day)	Placebo	Placebo- Adjusted Difference	p-value
Change from Baseline in PANSS Total Score (at Week 4)	-23.9	-13.8	-10.1	<0.001
Change from Baseline in PANSS Positive Symptom Subscale Score	Statistically Significant	-	-	<0.001
Change from Baseline in PANSS Negative Symptom Subscale Score	Statistically Significant	-	-	=0.003
Change from Baseline in Clinical Global Impression – Severity (CGI-S) Score	Statistically Significant	-	-	<0.001

Table 2: Efficacy of Aripiprazole in Acute Schizophrenia (Pooled Data from Pivotal Trials)[3]



Endpoint	Aripiprazole (15-30 mg/day)	Placebo	p-value
Change from Baseline in PANSS Total Score	Superior to Placebo	-	Statistically Significant
Change from Baseline in PANSS Positive Symptom Subscale Score	Superior to Placebo	-	Statistically Significant
Change from Baseline in PANSS Negative Symptom Subscale Score	Superior to Placebo (15mg dose)	-	Statistically Significant
Change from Baseline in Clinical Global Impression – Severity (CGI-S) Score	Superior to Placebo	-	Statistically Significant

Table 3: Comparative Efficacy in the Phase 2 REFRESH Trial[4]

Treatment Arm	Outcome vs. Placebo on PANSS Total Score
Brilaroxazine (15 mg/day)	Statistically Significant Reduction
Brilaroxazine (50 mg/day)	Statistically Significant Reduction
Aripiprazole (15 mg/day)	Failed to Separate from Placebo

Experimental Protocols Brilaroxazine: RECOVER Phase 3 Trial

The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study designed to assess the safety and efficacy of **brilaroxazine** in patients with an acute exacerbation of schizophrenia[1].



- Patient Population: 412 adult patients diagnosed with schizophrenia according to DSM-5 criteria, experiencing an acute episode with a PANSS total score of 80-120 and a CGI-S score of ≥4.
- Dosing Regimen: Patients were randomized to receive fixed daily doses of brilaroxazine (15 mg or 50 mg) or placebo for 28 days.
- Primary Endpoint: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
- Secondary Endpoints: Key secondary endpoints included changes in the PANSS positive and negative subscale scores, and the Clinical Global Impression – Severity (CGI-S) score.

Aripiprazole: Pivotal Trials for Schizophrenia

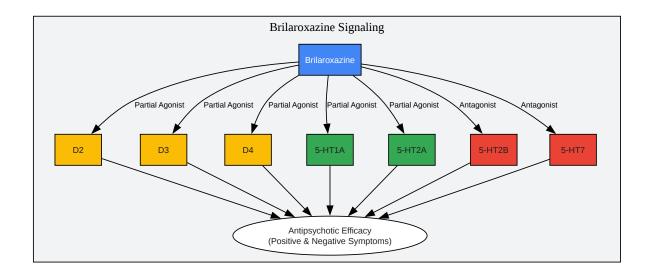
Aripiprazole's efficacy in schizophrenia was established through several short-term (4-6 weeks), randomized, double-blind, placebo-controlled trials.

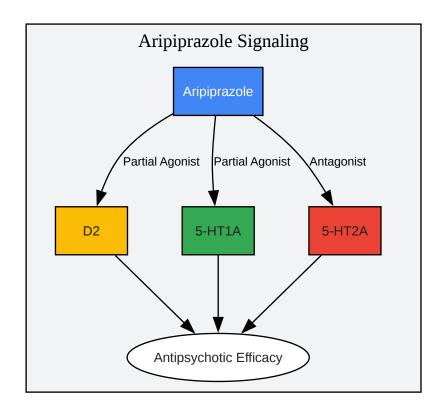
- Patient Population: Adult patients with a primary diagnosis of schizophrenia (DSM-IV criteria)
 experiencing an acute relapse.
- Dosing Regimen: Patients were randomized to receive fixed daily doses of aripiprazole (ranging from 10 mg to 30 mg), placebo, or an active comparator in some studies.
- Primary Endpoint: The primary outcome measure was typically the change from baseline in the PANSS total score.
- Secondary Endpoints: Secondary efficacy measures included changes in the PANSS subscale scores and the CGI-S score.

Signaling Pathways and Experimental Workflow

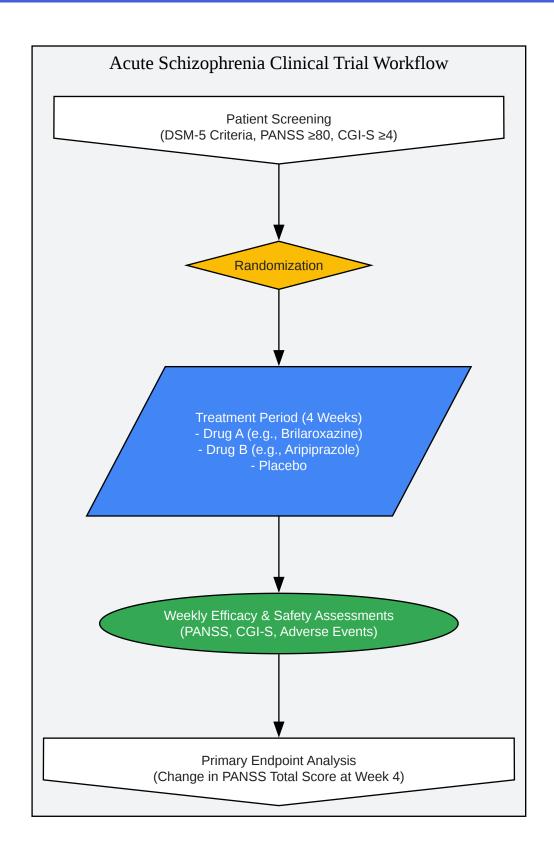
The distinct pharmacological profiles of **brilaroxazine** and aripiprazole underpin their therapeutic effects. Both are modulators of the dopamine and serotonin systems, but with different receptor binding affinities and intrinsic activities.











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References

- 1. revivapharma.com [revivapharma.com]
- 2. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 3. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
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